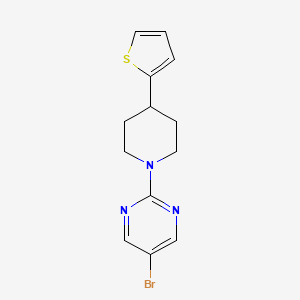
5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring attached to a thiophene moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine typically involves the following steps:
Bromination of Pyrimidine: The pyrimidine ring is brominated at the 5-position using brominating agents such as sodium monobromoisocyanurate (SMBI) under mild conditions.
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Coupling with Thiophene: The thiophene moiety is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and coupling reactions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The thiophene and piperidine moieties can participate in oxidation and reduction reactions under suitable conditions.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at the thiophene or pyrimidine rings.
Common Reagents and Conditions:
Bromination: Sodium monobromoisocyanurate (SMBI) for bromination of pyrimidine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.
Major Products:
Substituted Pyrimidines: Products from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic applications due to its unique structural features.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine is not well-documented. its structural components suggest it may interact with biological targets through:
Binding to Receptors: The piperidine moiety may interact with neurotransmitter receptors.
Electron Donor-Acceptor Interactions: The thiophene ring can participate in electron donor-acceptor interactions, influencing its biological activity.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine used in cross-coupling reactions.
Thiophene Derivatives: Compounds with similar thiophene moieties used in organic electronics and pharmaceuticals.
Uniqueness:
Structural Complexity:
Properties
IUPAC Name |
5-bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c14-11-8-15-13(16-9-11)17-5-3-10(4-6-17)12-2-1-7-18-12/h1-2,7-10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQOQUPFFQCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














